Mifepristone-d3 is a deuterated form of mifepristone, a medication primarily used as an abortifacient and in the treatment of Cushing's syndrome. Mifepristone acts as a progesterone receptor antagonist, inhibiting the effects of progesterone, which is crucial for the maintenance of pregnancy. In addition, it also functions as a glucocorticoid receptor antagonist, making it useful in managing conditions characterized by excessive cortisol levels. Mifepristone-d3 is utilized in research settings, particularly in pharmacokinetic studies and metabolic research due to its stable isotope labeling.
The synthesis of mifepristone-d3 involves the incorporation of deuterium atoms into the mifepristone molecule. This can typically be achieved through various synthetic routes that may include:
The technical aspects of synthesizing mifepristone-d3 require careful control of reaction conditions to ensure high yields and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) may be employed to analyze the product and confirm the incorporation of deuterium.
Mifepristone-d3 has a molecular formula of . The presence of deuterium is indicated in its structure, where hydrogen atoms are replaced by deuterium at specific positions.
Mifepristone-d3 undergoes similar chemical reactions as its non-deuterated counterpart. These include:
The metabolic stability and pathways can be investigated using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for detailed analysis of both parent compounds and metabolites.
Mifepristone-d3 functions by blocking progesterone receptors, leading to:
Research indicates that the mechanism involves competitive inhibition at receptor sites, leading to physiological changes consistent with its therapeutic uses .
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
Mifepristone-d3 is primarily used in scientific research contexts:
This compound plays a significant role in advancing knowledge in reproductive health and endocrinology through its applications in experimental research settings.
Mifepristone-d3 (C₂₉H₃₂D₃NO₂) is a stable isotope-labeled analog of the steroidal compound mifepristone (RU-486), where three hydrogen atoms (³H) are replaced by deuterium (D) atoms. This substitution occurs specifically at the N-dimethylamino group of the parent molecule, resulting in the modified group -N(CD₃)₂ instead of -N(CH₃)₂ [1] [4] [8]. The molecular weight increases from 429.59 g/mol in non-deuterated mifepristone to 432.61 g/mol in the deuterated form, reflecting the mass difference introduced by the three deuterium atoms [1] [3] [5]. The core steroidal structure—comprising the 11β-[4-aminophenyl] substitution, 17α-propynyl group, and unsaturated estra-4,9-diene backbone—remains unchanged [1] [8]. This targeted deuteration minimizes structural alterations while creating a distinct mass signature essential for analytical applications. The systematic IUPAC name reflects this modification: 11β-[4-(dimethylamino-d₃)phenyl]-17β-hydroxy-17-(1-propynyl)-estra-4,9-dien-3-one [5] [8].
Table 1: Molecular Properties of Mifepristone-d3
Property | Specification |
---|---|
Molecular Formula | C₂₉H₃₂D₃NO₂ |
Molecular Weight | 432.61 g/mol |
Deuterium Position | N(CH₃)₂ → N(CD₃)₂ |
Purity Requirements | ≥97.51% (chemical); ≥99% deuterated forms (d₁-d₃) |
Crystal Form | White to off-white crystalline solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis in deuterated chloroform (CDCl₃) confirms deuterium incorporation through the disappearance of the characteristic singlet resonance at ~2.85 ppm, which corresponds to the six protons of the -N(CH₃)₂ group in non-deuterated mifepristone [6] [9]. The remaining proton signals in the aromatic region (6.5–7.5 ppm) and steroidal backbone (0.8–6.0 ppm) retain their chemical shifts and splitting patterns, confirming structural integrity outside the deuteration site [6] [9]. ¹³C NMR further validates the structure, with the -N(CD₃)₂ group exhibiting a characteristic triplet signal due to deuterium-carbon coupling (J₃ ≈ 19 Hz) near 40 ppm, absent in the non-deuterated analog [6].
Mass Spectrometry:High-resolution mass spectrometry (HRMS) shows a primary molecular ion peak at m/z 433.22 for [M+H]⁺, representing a +3 Da shift compared to m/z 430.22 for unlabeled mifepristone [1] [5] [7]. Fragmentation patterns remain identical except for mass offsets in deuterium-containing fragments:
Table 2: Mass Spectrometry Fragmentation Profile
Fragment Ion | m/z (Mifepristone) | m/z (Mifepristone-d₃) | Origin |
---|---|---|---|
[M+H]⁺ | 430.22 | 433.22 | Molecular ion |
[C₃H₆NCH₃]⁺ | 72.08 | 72.08 | Undeuterated side chain |
[C₃D₃NCH₃]⁺ | - | 75.08 | Deuterated dimethylamino |
[C₈H₇O]⁺ | 121.07 | 121.07 | Steroidal A-ring |
Physicochemical properties between mifepristone-d₃ and its non-deuterated counterpart (C₂₉H₃₅NO₂) are nearly identical except for mass-related differences:
The deuterated analog serves as an ideal internal standard for quantifying non-deuterated mifepristone in biological matrices via LC-MS/MS. Its near-identical chemical behavior minimizes matrix effects while the +3 Da mass shift provides a unambiguous detection window [4] [7] [8]. No significant isotopic effects on receptor binding are observed due to the distal location of deuteration relative to the active steroidal core [1] [3].
Table 3: Comparative Properties of Mifepristone and Mifepristone-d₃
Property | Mifepristone | Mifepristone-d₃ | Analytical Significance |
---|---|---|---|
Molecular Formula | C₂₉H₃₅NO₂ | C₂₉H₃₂D₃NO₂ | Mass shift detection in MS |
Precise MW | 429.59 | 432.61 | Quantitation via mass separation |
-N(CH₃)₂ NMR Signal | 2.85 ppm (s, 6H) | Absent | Confirms deuterium incorporation |
LC Retention Time | tᵣ = 5.2 min | tᵣ = 5.2 min | Co-elution for uniform chromatography |
Receptor Binding IC₅₀ | PR: 0.2 nM; GR: 2.6 nM | Identical to parent | Functional equivalence |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0